molecular formula C7H9ClF2N2 B2381862 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride CAS No. 2172077-67-5

2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2381862
CAS No.: 2172077-67-5
M. Wt: 194.61
InChI Key: NIAVIVBPTOTERF-UHFFFAOYSA-N
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Description

2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 3,5-difluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-difluoropyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(3,5-difluoropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2.ClH/c8-5-3-6(9)7(1-2-10)11-4-5;/h3-4H,1-2,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAVIVBPTOTERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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